molecular formula C25H30N4O2 B2489142 2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1185023-53-3

2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2489142
CAS No.: 1185023-53-3
M. Wt: 418.541
InChI Key: AVZCVNYTHLYLBD-UHFFFAOYSA-N
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Description

2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone. The reaction conditions often require a strong acid catalyst and elevated temperatures.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Coupling Reaction: The final step involves coupling the spirocyclic intermediate with an acetamide derivative. This step may require a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The phenyl groups may enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide
  • **2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Uniqueness

The uniqueness of 2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring may affect its binding properties and metabolic stability compared to other similar compounds.

Biological Activity

The compound 2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide , often referred to as a triazaspiro compound, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

The molecular formula for this compound is C24H28N4O2C_{24}H_{28}N_{4}O_{2}, with a molecular weight of 404.5 g/mol . Its structure features a spirocyclic framework which is known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H28N4O2C_{24}H_{28}N_{4}O_{2}
Molecular Weight404.5 g/mol
CAS Number1189963-37-8

Antimicrobial Activity

Research has indicated that triazaspiro compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi through mechanisms involving the disruption of cell wall synthesis and interference with metabolic pathways.

  • Mechanism of Action : The inhibition of Dihydrofolate Reductase (DHFR) has been identified as a critical mechanism through which these compounds exert their antimicrobial effects. This enzyme is essential for DNA synthesis in many pathogens, including Mycobacterium tuberculosis.
  • Efficacy : In vitro studies report Minimum Inhibitory Concentrations (MIC) as low as 0.01 μM against M. tuberculosis H37Rv, suggesting potent activity against resistant strains .

Cytotoxicity and Safety Profile

The cytotoxicity of the compound has been evaluated in various cell lines. Results indicate that while it possesses antimicrobial properties, it demonstrates low cytotoxicity and hemolytic activity in human cell lines, making it a promising candidate for further development in therapeutic applications .

Case Studies

  • Study on Antimycobacterial Activity : A study published in 2018 highlighted the effectiveness of triazaspiro compounds against M. tuberculosis. The compounds were shown to inhibit DHFR effectively, leading to reduced bacterial viability without significant toxicity to human cells .
  • Comparative Analysis : Another research effort compared various triazaspiro derivatives, noting that modifications in the phenyl groups significantly impacted their biological activity, suggesting that structural optimization could enhance efficacy against specific pathogens .

Properties

IUPAC Name

2-[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-17(2)19-7-9-21(10-8-19)26-22(30)16-29-13-11-25(12-14-29)27-23(24(31)28-25)20-6-4-5-18(3)15-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCVNYTHLYLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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